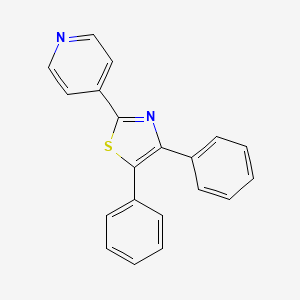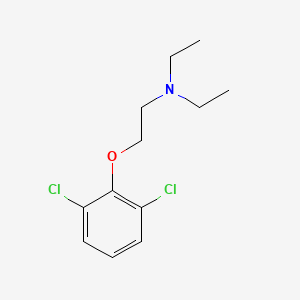![molecular formula C18H29N3O3 B5684625 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684625.png)
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPCCOEt, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and schizophrenia.
Mechanism of Action
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one acts as a selective antagonist of the mGluR1 receptor, which is a G-protein coupled receptor that is widely distributed in the central nervous system. The mGluR1 receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the mGluR1 receptor, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects in animal models. In Parkinson's disease, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to increase the levels of the neurotransmitter dopamine in the striatum, which is responsible for motor control. In epilepsy, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the levels of the neurotransmitter glutamate, which is responsible for the excessive neuronal activity that leads to seizures. In schizophrenia, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to modulate the activity of the prefrontal cortex, which is responsible for cognitive function.
Advantages and Limitations for Lab Experiments
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments. It is a highly selective antagonist of the mGluR1 receptor and does not interact with other receptors or ion channels. It has a high affinity for the mGluR1 receptor and can be used in low concentrations. However, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for preparation. It is also a relatively expensive compound compared to other mGluR1 antagonists.
Future Directions
There are several future directions for research on 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to explore its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate the effects of 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one on other physiological processes such as inflammation and oxidative stress. Additionally, there is a need for the development of more potent and selective mGluR1 antagonists that can be used in lower concentrations and have fewer side effects.
Synthesis Methods
The synthesis of 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclopentylamine with 4-morpholinecarboxylic acid to form the intermediate 7-cyclopentyl-2-(4-morpholinyl)decahydroquinoline. This intermediate is then reacted with ethyl chloroformate to yield 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in high yield and purity.
Scientific Research Applications
7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the loss of dopaminergic neurons in the substantia nigra, which is responsible for the characteristic motor symptoms of the disease. In epilepsy, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the frequency and severity of seizures. In schizophrenia, 7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to improve cognitive function and reduce positive symptoms such as hallucinations and delusions.
properties
IUPAC Name |
7-cyclopentyl-2-(morpholine-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c22-16-18(6-3-8-21(16)15-4-1-2-5-15)7-9-20(14-18)17(23)19-10-12-24-13-11-19/h15H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZCFEZHHRMAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC3(C2=O)CCN(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)


![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5684580.png)


![1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5684593.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5684594.png)
![2-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5684596.png)

![N-[4-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5684627.png)
![5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline](/img/structure/B5684638.png)